Home > Products > Building Blocks P18838 > Prednisolone sodium succinate
Prednisolone sodium succinate - 1715-33-9

Prednisolone sodium succinate

Catalog Number: EVT-354547
CAS Number: 1715-33-9
Molecular Formula: C25H31NaO8
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prednisolone sodium succinate is a synthetic glucocorticoid, a class of steroid hormones that are known for their potent anti-inflammatory and immunosuppressive effects. [] While clinically used as a pharmaceutical agent, prednisolone sodium succinate serves a critical role in various scientific research applications, particularly in studies focusing on inflammation, immunology, and cellular responses. Its use in research allows scientists to understand the complex mechanisms underlying these processes and explore potential therapeutic targets for various diseases.

Future Directions
  • Targeted Delivery: Exploring innovative drug delivery systems for localized administration of prednisolone sodium succinate to specific tissues or organs. [] This approach aims to minimize systemic side effects while maximizing therapeutic efficacy in targeted areas.

  • Combination Therapies: Investigating the efficacy of prednisolone sodium succinate in combination with other therapeutic agents to enhance its effectiveness and broaden its applications. []

  • Novel Derivatives: Developing new prednisolone sodium succinate derivatives with improved pharmacological properties, such as enhanced potency, longer duration of action, and reduced side effects. []

Synthesis Analysis

The synthesis of prednisolone sodium succinate involves several steps that transform methylprednisolone into its sodium salt form. The general method includes:

  1. Preparation of Methylprednisolone Hemisuccinate: Methylprednisolone is reacted with succinic anhydride to form methylprednisolone hemisuccinate.
  2. Conversion to Sodium Salt: The hemisuccinate is then treated with sodium hydroxide to yield prednisolone sodium succinate.
  3. Purification: The product undergoes crystallization and filtration to achieve the desired purity levels.

A specific method outlined in patents indicates that the crude product of methylprednisolone hemisuccinate can be dissolved in a mixture of water and acetone (in a ratio of 1:1.5:9), heated to 35-40 °C, and then subjected to decolorization using activated carbon before crystallization at lower temperatures (0-5 °C) to obtain the final product .

Molecular Structure Analysis

The molecular structure of prednisolone sodium succinate features a steroid backbone with several functional groups:

  • Steroid Core: The compound retains the characteristic cyclopentanoperhydrophenanthrene structure typical of steroids.
  • Hydroxyl Groups: There are two hydroxyl groups at positions 11 and 17, contributing to its biological activity.
  • Carboxylate Group: The presence of a succinate moiety introduces a carboxylate group that enhances water solubility, making it suitable for parenteral administration.

The structural formula can be represented as follows:

C22H29NaO5\text{C}_{22}\text{H}_{29}\text{NaO}_5

This structure allows for effective interaction with glucocorticoid receptors in target tissues .

Chemical Reactions Analysis

Prednisolone sodium succinate participates in several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back to methylprednisolone and succinic acid, which may affect its bioavailability.
  2. Receptor Binding: The compound binds to glucocorticoid receptors in target cells, leading to downstream effects such as modulation of gene expression related to inflammation and immune response.
  3. Metabolism: Once administered, it undergoes metabolic transformations primarily in the liver, where it can be converted into various metabolites that may exhibit different pharmacological profiles.
Mechanism of Action

Prednisolone sodium succinate exerts its effects through multiple mechanisms:

  • Glucocorticoid Receptor Agonism: Upon binding to glucocorticoid receptors in the cytoplasm, it translocates into the nucleus where it influences gene transcription.
  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways.
  • Immunosuppression: The compound reduces lymphocyte proliferation and activity, thereby suppressing immune responses.

These actions contribute to its efficacy in treating conditions such as asthma, allergies, and autoimmune diseases .

Physical and Chemical Properties Analysis

Prednisolone sodium succinate exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature when in sodium form.
  • Stability: The compound remains stable under physiological pH but may degrade under extreme conditions (e.g., high temperature or prolonged exposure to light).
  • Melting Point: It typically has a melting point range between 210 °C to 220 °C .
  • pH Range: Formulations are adjusted to maintain a pH between 7.0 and 8.0 for optimal stability and compatibility during administration .
Applications

Prednisolone sodium succinate is widely used in clinical settings for various applications:

  1. Anti-inflammatory Therapy: It is commonly prescribed for acute exacerbations of asthma, chronic obstructive pulmonary disease (COPD), and severe allergic reactions.
  2. Autoimmune Conditions: It plays a crucial role in managing diseases such as lupus erythematosus and rheumatoid arthritis by modulating immune responses.
  3. Post-operative Care: Used to prevent inflammation following surgical procedures.
  4. Oncology: It may be utilized as part of combination therapy in certain malignancies due to its immunosuppressive properties.
Introduction to Prednisolone Sodium Succinate

Historical Development and Pharmacological Classification

Prednisolone sodium succinate emerged from mid-20th century efforts to optimize glucocorticoid therapeutics. Following the isolation of cortisone in the 1930s and the subsequent synthesis of prednisolone in the 1950s, pharmaceutical chemists sought to create derivatives with improved solubility for emergency use. The succinate esterification strategy, first applied to hydrocortisone, was extended to prednisolone to create a rapidly bioavailable intravenous formulation. This derivative received FDA approval in 1959, establishing a new therapeutic option for time-sensitive conditions [2] [6].

Pharmacologically, prednisolone sodium succinate is classified as:

  • Intermediate-acting synthetic glucocorticoid: Exhibits 4-5 times the anti-inflammatory potency of hydrocortisone with minimal mineralocorticoid activity [4] [5]
  • High-water-solubility prodrug: Rapidly hydrolyzed by esterases to active prednisolone in plasma and tissues [3] [7]
  • Corticosteroid ester: Belongs to the succinate ester subgroup specifically engineered for parenteral administration [1] [6]

Table 1: Pharmacokinetic Classification of Selected Corticosteroids [1] [3] [7]

CorticosteroidEster TypeSolubilityTime to Peak Effect
Prednisolone sodium succinateSuccinateHigh (aqueous)1-2 hours (IV)
Methylprednisolone acetateAcetateLow (suspension)24-48 hours (IM)
Dexamethasone sodium phosphatePhosphateHigh (aqueous)1 hour (IV)
HydrocortisoneNoneModerate1-2 hours (oral)

The structural innovation of adding a succinate moiety at the C21 position fundamentally altered the clinical application profile compared to insoluble corticosteroid esters like acetate or acetonide derivatives. This water-solubility advantage remains the primary differentiator in acute care settings where immediate pharmacological intervention is required [1] [3].

Structural Differentiation from Endogenous Glucocorticoids

Prednisolone sodium succinate exhibits deliberate structural modifications that enhance its therapeutic utility compared to endogenous cortisol:

  • Core Steroid Structure: Retains the characteristic pregnane nucleus (21 carbons) with a Δ1,2 double bond in ring A, which increases glucocorticoid receptor binding affinity and reduces mineralocorticoid effects compared to cortisol [4] [7]

  • C6 Methylation: Incorporation of a methyl group at position C6 (6α-methylprednisolone in some analogs) significantly enhances anti-inflammatory potency by slowing metabolic degradation [5] [6]

  • C11 Hydroxylation: The β-oriented hydroxyl group at C11 is essential for glucocorticoid receptor activation, mirroring cortisol's active configuration [4] [5]

  • C21 Succinate Esterification: The defining modification creating a sodium hemisuccinate salt with high aqueous solubility (>200 mg/mL). This ester bond undergoes rapid enzymatic cleavage in vivo by plasma esterases, releasing active prednisolone within minutes of administration [3] [7]

The molecular weight of prednisolone sodium succinate is 483.5 g/mol, significantly higher than prednisolone base (360.4 g/mol) due to the succinate moiety and sodium ion. This modification transforms an otherwise poorly water-soluble molecule into a compound freely soluble in aqueous solutions, enabling intravenous bolus administration unachievable with unmodified prednisolone or its acetate ester [4] [7].

Table 2: Structural Comparison with Endogenous Glucocorticoids [4] [5] [7]

Structural FeatureCortisolPrednisolonePrednisolone Sodium Succinate
Chemical FormulaC₂₁H₃₀O₅C₂₁H₂₈O₅C₂₅H₃₁O₈Na
Molecular Weight362.46 g/mol360.44 g/mol483.5 g/mol
Δ1,2 Double BondAbsentPresentPresent
C6 SubstitutionHHCH₃ (in methylprednisolone analogs)
C11 Hydroxylβ-OHβ-OHβ-OH
C21 Modification-OH-OH-OCOCH₂CH₂COO⁻ Na⁺
Water SolubilityLow (0.3 mg/mL)Low (0.1 mg/mL)High (>200 mg/mL)

Key Academic and Clinical Relevance in Modern Therapeutics

Prednisolone sodium succinate maintains critical importance across therapeutic areas due to its unique pharmacokinetic profile:

  • Rapid Intervention in Acute Inflammatory Crises: As the only high-solubility ester of prednisolone, it remains indispensable for managing conditions requiring immediate immunosuppression, including acute graft-versus-host disease (GVHD), acute exacerbations of multiple sclerosis, and severe systemic allergic reactions. Its near-immediate onset after IV administration (within 30-60 minutes) provides a crucial therapeutic window unavailable with oral formulations or insoluble esters [2] [5].

  • Critical Care Applications: Recent clinical trials have established its utility in COVID-19 respiratory failure, with studies demonstrating reduced mortality when administered to hypoxic patients. The European Clinical Trial NCT04765371 specifically investigated prednisolone sodium succinate versus dexamethasone in oxygen-dependent COVID-19 patients, leveraging its rapid cytokine suppression capabilities [2] [5].

  • Ophthalmic Innovation: The 0.5% succinate formulation has demonstrated superior efficacy in managing ocular inflammation secondary to GVHD compared to calcineurin inhibitors. Its ability to penetrate inflamed ocular tissues after systemic administration provides an advantage over topical steroids in severe intraocular inflammation [2] [4].

  • Immunological Research: Ongoing phase II/III trials (NCT02425813, NCT01977781) are exploring its role in modulating cytokine storms in acute respiratory distress syndrome (ARDS) following thoracic surgery. Early low-dose protocols show promise in reducing postoperative mortality through precise immunomodulation [2] [4].

Table 3: Key Clinical Applications Supported by Recent Research [2] [4] [5]

Therapeutic AreaClinical ApplicationMechanistic RationaleResearch Status
COVID-19 PneumoniaOxygen-dependent patientsSuppression of pro-inflammatory cytokines (IL-6, TNF-α)Phase III RCTs completed
Ocular GVHDRefractory dry eye/keratitisInhibition of T-cell activation & cytokine productionPhase II trials vs. tacrolimus
Postoperative ARDSEarly intervention post-thoracic surgeryAttenuation of neutrophil-mediated lung injuryPhase II dose-finding
Gastrointestinal GVHDIntra-arterial deliveryLocalized suppression of mucosal inflammationPhase II response optimization

Emerging research explores nano-formulations leveraging the succinate moiety for targeted delivery. The PAMAM dendrimer-PAH-SA conjugate represents an innovative approach to enhance tissue-specific delivery while minimizing systemic exposure, potentially revolutionizing corticosteroid therapy in organ-specific autoimmune conditions [1].

Properties

CAS Number

1715-33-9

Product Name

Prednisolone sodium succinate

IUPAC Name

sodium;4-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

Molecular Formula

C25H31NaO8

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16?,17?,18-,22?,23-,24-,25-;/m0./s1

InChI Key

FKKAEMQFOIDZNY-AVMPGMRMSA-M

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]

Synonyms

prednisolone 21-succinate sodium
prednisolone hemisuccinate
prednisolone hemisuccinate, sodium salt, (11beta)-isomer
prednisolone sodium succinate
Solu-Decortin-H
Solu-Delta-Cortef

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.